3-(Methylsulfonyl)propanal

Descripción general

Descripción

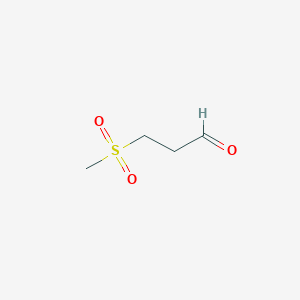

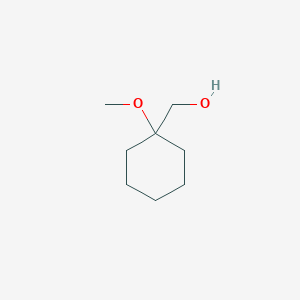

3-(Methylsulfonyl)propanal is a chemical compound with the molecular formula C4H8O3S . It has an average mass of 136.169 Da and a monoisotopic mass of 136.019409 Da .

Synthesis Analysis

The synthesis of 3-(Methylsulfonyl)propanal involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups . The residue was purified by silica gel column chromatography to give the 3-methyl sulfonylpropanal .Molecular Structure Analysis

The systematic name of 3-(Methylsulfonyl)propanal is CS(=O)(=O)CCC=O . It has a density of 1.2±0.1 g/cm3 .Physical And Chemical Properties Analysis

3-(Methylsulfonyl)propanal has a boiling point of 317.7±25.0 °C at 760 mmHg, a vapour pressure of 0.0±0.7 mmHg at 25°C, and an enthalpy of vaporization of 55.9±3.0 kJ/mol . It has a molar refractivity of 29.7±0.4 cm3, a polar surface area of 60 Å2, and a polarizability of 11.8±0.5 10-24 cm3 .Aplicaciones Científicas De Investigación

Radical Relay Strategy in Organic Synthesis

3-(Methylsulfonyl)propanal derivatives are synthesized through radical relay strategies. A notable application is in the generation of 3-(methylsulfonyl)benzo[b]thiophenes, achieved by reacting methyl(2-alkynylphenyl)sulfanes with sodium metabisulfite under visible light irradiation. This method is significant for its efficiency and mild conditions, representing an advancement in organic synthesis (Gong et al., 2019).

Atmospheric Chemistry of Volatile Organic Sulfur Compounds

3-(Methylsulfonyl)propanal plays a role in atmospheric chemistry, particularly through its derivatives like methylsulfoxide radicals. These radicals are key reactive species in the atmospheric oxidation of volatile organic sulfur compounds (VOSCs), contributing to environmental and atmospheric studies (Liu et al., 2017).

Photocatalytic Reactions

The compound is used in visible light photocatalytic reactions. For instance, the visible light-induced methylsulfonylation/bicyclization of C(sp3)-tethered 1,7-enynes using a DMSO/H2O system demonstrates its role in advanced photocatalytic processes (Huang et al., 2018).

Heterogeneous Acid Catalysis

In the field of catalysis, 3-(Methylsulfonyl)propanal derivatives are used to create materials like TiSBA-15-Me-Pr SO3H. These materials serve as efficient heterogeneous acid catalysts for processes like esterification and transesterification, contributing to the development of new catalysts (León et al., 2015).

Pharmaceutical Applications

3-(Methylsulfonyl)propanal derivatives are crucial in pharmaceutical research. They are involved in the synthesis of compounds with significant biological activities, such as antibacterial agents against rice bacterial leaf blight (Shi et al., 2015).

Electron Paramagnetic Resonance Studies

The compound's derivatives, like methylsulfonylmethane, are studied using electron paramagnetic resonance spectroscopy. This research is vital for understanding the radical's behavior at different temperatures, providing insights into its structural and chemical properties (Tapramaz et al., 2011).

Propiedades

IUPAC Name |

3-methylsulfonylpropanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3S/c1-8(6,7)4-2-3-5/h3H,2,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOQZPDSWHWNHSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Methylsulfonyl)propanal | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

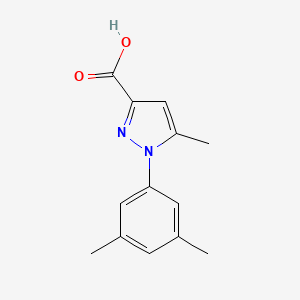

![3-(7-(1,5-Dimethyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3376160.png)

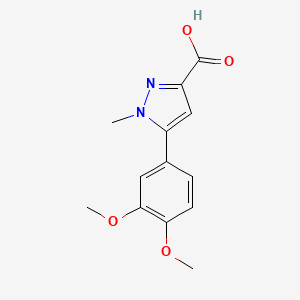

![5-Chlorothieno[3,2-b]pyridine-6-carboxylic acid](/img/structure/B3376177.png)

![Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]-](/img/structure/B3376258.png)